molecular formula C23H20N4O7S B2924571 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 941915-04-4

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

カタログ番号: B2924571
CAS番号: 941915-04-4
分子量: 496.49
InChIキー: IQONYGCTVLIYFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a substituted benzamide group. The benzamide substituent includes a sulfamoyl group with N-(furan-2-ylmethyl)-N-methyl modifications.

特性

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O7S/c1-27(14-17-3-2-10-31-17)35(29,30)18-7-4-15(5-8-18)21(28)24-23-26-25-22(34-23)16-6-9-19-20(13-16)33-12-11-32-19/h2-10,13H,11-12,14H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQONYGCTVLIYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide represents a complex molecular structure with potential therapeutic applications. This article examines its biological activity, particularly in the context of anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole moiety linked to a dihydrobenzo[b][1,4]dioxin structure and a sulfamoyl group. The presence of these functional groups is significant for biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight366.42 g/mol
CAS NumberNot specified

Anticancer Potential

Recent studies indicate that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties by targeting various biological pathways involved in tumor growth. These compounds have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .

Case Studies:

  • GSK-3 Inhibition : A study demonstrated that related oxadiazole compounds effectively inhibited glycogen synthase kinase 3 (GSK-3), which is implicated in several cancers. The inhibition was assessed through in vitro assays at concentrations of 1 μM .
    • Table 1: Inhibition Rates of Oxadiazole Derivatives
      | Compound | GSK-3α Inhibition (%) | GSK-3β Inhibition (%) |
      |----------|------------------------|------------------------|
      | Compound A | 76.2 | 80 |
      | Compound B | 36 | 0 |
  • Mechanism of Action : The oxadiazole derivatives were found to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Enzyme Inhibition

The compound's structural features suggest strong interactions with various enzymes:

  • Thymidylate Synthase : Inhibition leads to decreased DNA synthesis, making it a target for anticancer drugs.
  • PARP Inhibition : Oxadiazole derivatives have been explored as potential PARP inhibitors, which can enhance the effects of DNA-damaging agents .

Antimicrobial Activity

Some derivatives have also shown antimicrobial properties against fungi and bacteria. For instance, certain oxadiazole compounds demonstrated effective inhibition against Sclerotinia sclerotiorum, with inhibition rates significantly higher than standard treatments .

Structure-Activity Relationship (SAR)

The biological activity of the compound is heavily influenced by its structural components:

  • The dihydrobenzo[b][1,4]dioxin moiety enhances lipophilicity and cellular permeability.
  • Substituents on the benzamide portion affect binding affinity to target enzymes.

類似化合物との比較

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

  • Key Differences : Replaces the sulfamoyl benzamide group with a pyrazole carboxamide.
  • Molecular Weight: 341.32 g/mol vs.
  • Implications : Pyrazole rings are bioisosteres for oxadiazoles, often enhancing metabolic stability. The absence of a sulfamoyl group may reduce interactions with sulfonamide-targeted enzymes .

Benzamide-Based Pesticides ()

Compounds like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) share the benzamide scaffold but lack oxadiazole and sulfamoyl groups.

  • Functional Groups : Diflubenzuron uses urea-linked benzamide, while the target compound employs sulfamoyl.
  • Activity : Diflubenzuron inhibits chitin synthesis in insects. The target compound’s sulfamoyl-furan group may target different pathways, such as sulfotransferases or kinase inhibition .

Dihydrobenzo[b][1,4]dioxin Derivatives ()

Compound 7 from contains a dihydrobenzo[b][1,4]dioxin group linked to an acrylamide-phenethyl chain.

  • Bioactivity : Exhibits anti-neuroinflammatory effects in BV-2 microglial cells. The target compound’s oxadiazole and sulfamoyl groups could modulate similar inflammatory pathways but with distinct potency .

Tetrazole-Based Herbicides ()

N′-(5-(1H-tetrazolyl))-N-arylacylthioureas feature tetrazole rings, bioisosteres for oxadiazoles.

  • Activity : These compounds show herbicidal and plant-growth-regulating effects. The target compound’s oxadiazole may offer similar bioactivity with improved stability .

Computational and Methodological Comparisons

ChemGPS-NP Virtual Screening ()

ChemGPS-NP, a chemical space mapping tool, outperforms traditional similarity-based approaches. Applied to the target compound, this method could identify analogs with shared physicochemical properties (e.g., solubility, permeability) rather than structural overlap alone, enhancing drug discovery efficiency .

Hierarchical Clustering ()

Agglomerative clustering based on Tanimoto similarity could group the target compound with other oxadiazole-sulfonamides. This approach predicts antibacterial or enzyme-inhibitory activity by associating structural clusters with known targets (e.g., dihydrofolate reductase or α-glucosidase) .

Structural-Activity Relationship (SAR) Analysis

Compound Core Structure Key Substituents Potential Bioactivity
Target Compound 1,3,4-oxadiazole Sulfamoyl-furan-benzamide Enzyme inhibition, anti-inflammatory
Pyrazole Carboxamide 1,3,4-oxadiazole Pyrazole-carboxamide Metabolic stability enhancement
Diflubenzuron Benzamide-urea Chlorophenyl, difluoro Chitin synthesis inhibition
Compound 7 Dihydrobenzo[b][1,4]dioxin Acrylamide-phenethyl Anti-neuroinflammatory

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing derivatives of 1,3,4-oxadiazole-containing compounds like this benzamide?

  • Methodology : The compound can be synthesized via cyclization reactions using substituted benzoyl chlorides and hydrazine derivatives. For example, coupling 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid hydrazide with activated carbonyl intermediates (e.g., 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzoyl chloride) under reflux in anhydrous tetrahydrofuran (THF) with catalytic pyridine. Purification typically involves column chromatography and recrystallization .
  • Key Tools : Monitor reaction progress via thin-layer chromatography (TLC), and confirm structure using 1H^1H-NMR, 13C^{13}C-NMR, and ESI-MS. Assess purity (>95%) via HPLC with UV detection at 254 nm .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR to confirm proton environments (e.g., furan methylene at δ 4.5–5.0 ppm, oxadiazole-linked aromatic protons at δ 7.8–8.2 ppm). 13C^{13}C-NMR identifies carbonyl carbons (e.g., benzamide C=O at ~168 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+H]+^+ at m/z ~550–600). High-resolution MS (HRMS) confirms exact mass .
  • Purity : HPLC retention time consistency (C18 column, acetonitrile/water gradient) and absence of secondary peaks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modifications to the furan, sulfonamide, or dihydrobenzo dioxin moieties. For example, replace the furan with thiophene or alter sulfonamide N-substituents .
  • Assay Selection : Test inhibitory activity against target enzymes (e.g., PARP, GSK-3α) using enzymatic assays (IC50_{50} determination) and cell-based models (e.g., leukemia cell lines for apoptosis studies) .
  • Data Analysis : Correlate substituent electronic/hydrophobic properties (Hammett constants, logP) with activity trends using multivariate regression .

Q. What strategies optimize synthetic yields for low-yielding intermediates in this compound’s synthesis?

  • Methodology :

  • Reaction Optimization : Use design of experiments (DoE) to test variables like temperature (80–120°C), solvent (THF vs. DMF), and catalyst loading (e.g., 4Å molecular sieves). For example, reported yields as low as 12%, suggesting sensitivity to steric hindrance or side reactions .
  • Workflow Adjustments : Introduce microwave-assisted synthesis to reduce reaction time or employ flow chemistry for intermediates prone to degradation .

Q. How can computational modeling predict this compound’s binding affinity with target proteins?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., PARP-1 or COX-2). Focus on hydrogen bonding (sulfonamide O atoms with Arg/Lys residues) and π-π stacking (dihydrobenzo dioxin with aromatic side chains) .
  • MD Simulations : Run molecular dynamics (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories. Calculate binding free energies via MM-PBSA .

Contradictory Data Analysis

Q. How should researchers address discrepancies in reported biological activity data for structurally similar compounds?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., reports IC50_{50} values for adenylyl cyclase inhibition, while uses COX-2 assays). Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Orthogonal Validation : Confirm activity using alternative methods (e.g., surface plasmon resonance for binding kinetics alongside enzymatic assays) .

Experimental Design & Automation

Q. What role can AI-driven platforms play in accelerating the development of this compound?

  • Methodology :

  • Reaction Prediction : Use tools like IBM RXN or Chematica to propose optimal synthetic routes based on existing literature (e.g., ’s oxadiazole synthesis) .
  • Automated Workflows : Integrate robotic liquid handlers for high-throughput screening of reaction conditions (e.g., varying catalysts or solvents) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。